N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide
Overview
Description
N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a glycinamide moiety attached to a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-chloro-2-pyridine, is reacted with a suitable amine to form the corresponding amide intermediate.
Introduction of the Glycinamide Moiety: The amide intermediate is then reacted with glycine or a glycine derivative under appropriate conditions to introduce the glycinamide moiety.
Attachment of the tert-Butyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-pressure reactors: to enhance reaction rates.
Automated synthesis equipment: to ensure precise control over reaction parameters.
Purification techniques: like crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate conversion.
Modulating receptor activity: Interacting with receptors to alter their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-chloro-2-pyridinyl)-N~2~-(2-hydroxyethyl)glycinamide: Similar structure but lacks the tert-butyl group.
N~1~-(5-chloro-2-pyridinyl)-N~2~-(2-hydroxy-1,1-dimethylethyl)acetamide: Similar structure but with an acetamide moiety instead of glycinamide.
Uniqueness
N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide is unique due to the presence of both the glycinamide moiety and the tert-butyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,7-16)14-6-10(17)15-9-4-3-8(12)5-13-9/h3-5,14,16H,6-7H2,1-2H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDNACQYZZOELC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(=O)NC1=NC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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